1-(1-ethyl-1H-pyrazol-3-yl)-3-phenylurea
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Overview
Description
3-(1-ETHYL-1H-PYRAZOL-3-YL)-1-PHENYLUREA is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ETHYL-1H-PYRAZOL-3-YL)-1-PHENYLUREA typically involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with phenyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(1-ETHYL-1H-PYRAZOL-3-YL)-1-PHENYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
3-(1-ETHYL-1H-PYRAZOL-3-YL)-1-PHENYLUREA has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-(1-ETHYL-1H-PYRAZOL-3-YL)-1-PHENYLUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(1H-pyrazol-3-yl)urea: Lacks the ethyl group on the pyrazole ring.
3-(1-Methyl-1H-pyrazol-3-yl)-1-phenylurea: Contains a methyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
3-(1-ETHYL-1H-PYRAZOL-3-YL)-1-PHENYLUREA is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications.
Properties
Molecular Formula |
C12H14N4O |
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Molecular Weight |
230.27 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-3-phenylurea |
InChI |
InChI=1S/C12H14N4O/c1-2-16-9-8-11(15-16)14-12(17)13-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,13,14,15,17) |
InChI Key |
FLFSROJHJAROED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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